REACTION_SMILES
|
[C:34]1(=[O:35])[CH:36]=[CH:37][C:38](=[O:39])[CH:40]=[CH:41]1.[CH3:21][C:22]([CH2:23][c:24]1[c:25]([OH:30])[cH:26][cH:27][cH:28][cH:29]1)=[C:31]([CH3:32])[CH3:33].[CH3:42][OH:43].[c:1]1(-[c:2]2[c:3]3[c:4]([cH:5][cH:6][cH:7][cH:8]3)[cH:9][cH:10][cH:11]2)[c:12]2[c:13]([cH:14][cH:15][cH:16][cH:17]2)[cH:18][cH:19][cH:20]1>>[CH3:21][C:22]1([C:31](=[CH2:32])[CH3:33])[CH2:23][c:24]2[c:25]([cH:26][cH:27][cH:28][cH:29]2)[O:30]1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O=C1C=CC(=O)C=C1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CC(C)=C(C)Cc1ccccc1O
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CO
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
c1ccc2c(-c3cccc4ccccc34)cccc2c1
|
Name
|
|
Type
|
product
|
Smiles
|
C=C(C)C1(C)Cc2ccccc2O1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |